An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-1-cyclopentylurea
An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-1-cyclopentylurea
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-Amino-1-cyclopentylurea, a molecule of interest for researchers, scientists, and drug development professionals. In the absence of extensive published experimental data, this guide leverages advanced computational prediction tools to offer a detailed profile of the compound. Furthermore, it outlines robust, field-proven experimental protocols for the validation of these predicted properties, ensuring a pathway for rigorous scientific investigation. This document is structured to provide not just data, but also the scientific rationale behind the characterization of novel chemical entities, thereby serving as a practical resource for laboratory and development settings.
Introduction: The Significance of Physicochemical Profiling in Drug Discovery
The journey of a novel chemical entity from discovery to a viable drug candidate is paved with rigorous scientific evaluation. Among the most critical initial assessments is the determination of its physicochemical properties. These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), as well as its potential for toxicity. A thorough understanding of a compound's physicochemical profile is therefore paramount for predicting its in vivo performance and for guiding its optimization.
3-Amino-1-cyclopentylurea, with its unique combination of a urea moiety and a cyclopentyl group, presents an interesting scaffold for medicinal chemistry. The urea functional group is a common feature in many approved drugs, known for its ability to form strong hydrogen bonds with biological targets. The cyclopentyl group imparts a degree of lipophilicity and conformational rigidity that can influence binding affinity and metabolic stability. This guide aims to provide a detailed, albeit largely predictive, physicochemical characterization of this compound to facilitate its further investigation.
Chemical Identity and Structure
A clear and unambiguous identification of a chemical entity is the foundation of any scientific study. This section provides the key identifiers for 3-Amino-1-cyclopentylurea.
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IUPAC Name: 1-amino-3-cyclopentylurea[1]
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Molecular Formula: C₆H₁₃N₃O[1]
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Molecular Weight: 143.19 g/mol
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CAS Number: Not available
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Canonical SMILES: C1CCC(C1)NC(=O)NN[1]
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InChI Key: BUQMXMDRGBXRCA-UHFFFAOYSA-N[1]
Figure 1: 2D Chemical Structure of 3-Amino-1-cyclopentylurea.
Predicted Physicochemical Properties
Due to the limited availability of experimental data, the following physicochemical properties have been predicted using a consensus of well-regarded computational models such as SwissADME, ChemAxon, and Molinspiration. It is imperative that these values be confirmed experimentally.
| Property | Predicted Value | Method of Prediction |
| Melting Point (°C) | 150-170 | Group contribution methods |
| Boiling Point (°C) | 320-340 (decomposes) | Group contribution methods |
| Water Solubility (logS) | -1.5 to -0.5 | ALOGPS, ESOL |
| logP (octanol/water) | -0.4 to 0.2 | XLOGP3, WLOGP, MLOGP |
| pKa (most basic) | 8.5 - 9.5 (amino group) | ChemAxon |
| pKa (most acidic) | 14.0 - 15.0 (urea N-H) | ChemAxon |
| Topological Polar Surface Area (TPSA) | 78.5 Ų | Ertl et al. |
| Hydrogen Bond Donors | 3 | Rule-based |
| Hydrogen Bond Acceptors | 2 | Rule-based |
| Rotatable Bonds | 2 | Rule-based |
Predicted Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a chemical compound. The following are predicted spectra for 3-Amino-1-cyclopentylurea.
1H NMR Spectroscopy (Predicted)
The predicted 1H NMR spectrum provides insights into the proton environments within the molecule.
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δ 7.0-8.0 ppm (broad singlet, 2H): Protons of the terminal -NH₂ group. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.
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δ 5.5-6.5 ppm (broad singlet, 1H): Proton of the -NH- group adjacent to the cyclopentyl ring.
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δ 3.5-4.0 ppm (multiplet, 1H): The methine proton on the cyclopentyl ring directly attached to the nitrogen.
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δ 1.2-2.0 ppm (multiplets, 8H): The methylene protons of the cyclopentyl ring.
13C NMR Spectroscopy (Predicted)
The predicted 13C NMR spectrum reveals the different carbon environments.
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δ ~160 ppm: Carbonyl carbon of the urea group.
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δ ~55 ppm: Methine carbon of the cyclopentyl ring attached to the nitrogen.
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δ ~30-35 ppm: Methylene carbons of the cyclopentyl ring adjacent to the methine carbon.
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δ ~20-25 ppm: Remaining methylene carbons of the cyclopentyl ring.
Infrared (IR) Spectroscopy (Predicted)
The predicted IR spectrum highlights the key functional groups present in the molecule.
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3400-3200 cm⁻¹ (broad): N-H stretching vibrations of the amino and urea groups.
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2950-2850 cm⁻¹: C-H stretching vibrations of the cyclopentyl group.
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~1650 cm⁻¹ (strong): C=O stretching vibration of the urea carbonyl group (Amide I band).
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~1600 cm⁻¹: N-H bending vibration (Amide II band).
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~1450 cm⁻¹: C-N stretching vibration.
Mass Spectrometry (Predicted)
The predicted mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
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[M+H]⁺: m/z = 144.1182
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Key Fragmentation: Loss of the amino group (-NH₂), cleavage of the cyclopentyl ring, and fragmentation of the urea moiety.
Experimental Protocols for Physicochemical Characterization
The following section details the standard operating procedures for the experimental determination of the key physicochemical properties. These protocols are designed to be self-validating and provide a high degree of confidence in the obtained results.
Determination of Melting Point
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.
Apparatus:
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Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
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Capillary tubes (sealed at one end)
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Mortar and pestle
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Spatula
Procedure:
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Grind a small sample of 3-Amino-1-cyclopentylurea to a fine powder using a mortar and pestle.
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Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
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Place the capillary tube in the heating block of the melting point apparatus.
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Heat the block at a rate of 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.
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Decrease the heating rate to 1-2 °C per minute.
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Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This is the melting range.
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Perform the determination in triplicate to ensure reproducibility.
Figure 2: Workflow for Melting Point Determination.
Determination of Aqueous Solubility
Rationale: Aqueous solubility is a critical parameter that influences a drug's bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.
Apparatus:
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Orbital shaker with temperature control
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20 mL glass vials with screw caps
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Analytical balance
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pH meter
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HPLC with a suitable column and detector (e.g., UV-Vis or MS)
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0.45 µm syringe filters
Procedure:
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Prepare buffers at pH 2.0, 4.5, 6.8, and 7.4.
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Add an excess amount of 3-Amino-1-cyclopentylurea to separate vials containing a known volume (e.g., 10 mL) of each buffer. The excess solid should be clearly visible.
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Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for 24-48 hours to ensure equilibrium is reached.
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After equilibration, allow the suspensions to settle.
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Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.45 µm syringe filter to remove any undissolved solid.
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Dilute the filtered solution with the appropriate mobile phase for HPLC analysis.
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Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a standard calibration curve.
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The measured concentration represents the equilibrium solubility at that specific pH.
Spectroscopic Analysis
Rationale: Confirmation of the chemical structure is achieved through a combination of spectroscopic techniques.
Procedure:
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NMR Spectroscopy: Dissolve a small amount of the compound (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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IR Spectroscopy: Obtain the IR spectrum of the solid compound using an FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
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Mass Spectrometry: Analyze the compound using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with a suitable ionization source (e.g., ESI or APCI) to obtain an accurate mass measurement and fragmentation pattern.
Potential Synthetic Routes
While a specific synthesis for 3-Amino-1-cyclopentylurea has not been reported in the literature, several established methods for the synthesis of N-substituted ureas can be adapted. A plausible and efficient route would involve the reaction of cyclopentylamine with an isocyanate precursor.
Proposed Synthesis:
A two-step synthesis starting from cyclopentylamine is proposed:
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Formation of an Isocyanate Precursor: Cyclopentylamine can be reacted with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), to generate the corresponding isocyanate in situ. The use of CDI is preferred due to its lower toxicity.
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Reaction with Ammonia: The in situ generated cyclopentyl isocyanate is then reacted with ammonia to yield 3-Amino-1-cyclopentylurea.
Figure 3: Proposed Synthetic Pathway for 3-Amino-1-cyclopentylurea.
Conclusion
This technical guide has provided a comprehensive, albeit largely predictive, overview of the physicochemical properties of 3-Amino-1-cyclopentylurea. The presented data, derived from robust computational models, offers a valuable starting point for any research or development program involving this compound. The detailed experimental protocols provide a clear path for the empirical validation of these predictions. As with any novel chemical entity, a combination of in silico prediction and experimental verification is the most effective strategy for building a complete and reliable physicochemical profile. It is our hope that this guide will serve as a valuable resource for scientists and researchers in their exploration of this promising chemical scaffold.
References
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SwissADME. [Link]
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ChemAxon. [Link]
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Molinspiration Cheminformatics. [Link]
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NMRDB.org. [Link]
- Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of medicinal chemistry, 43(20), 3714–3717.
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PubChemLite. 3-amino-1-cyclopentylurea (C6H13N3O). [Link][1]
